molecular formula C9H10FIN2O4 B220941 3'-Fluoro-2',3'-dideoxy-5-iodouridine CAS No. 119644-23-4

3'-Fluoro-2',3'-dideoxy-5-iodouridine

Cat. No. B220941
CAS RN: 119644-23-4
M. Wt: 356.09 g/mol
InChI Key: FKHGYIRFPRYMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Fluoro-2',3'-dideoxy-5-iodouridine (FddI) is a synthetic nucleoside analog that has been widely used in scientific research for its antiviral properties. FddI is a modified version of the naturally occurring nucleoside uridine, in which the 3'-hydroxyl group has been replaced with a fluorine atom and the 5'-hydroxyl group has been replaced with an iodine atom. The modifications to the structure of uridine make FddI a potent inhibitor of viral replication, particularly in the case of herpes simplex virus (HSV).

Mechanism of Action

3'-Fluoro-2',3'-dideoxy-5-iodouridine exerts its antiviral effects by inhibiting the activity of the viral DNA polymerase. The fluorine atom at the 3'-position of 3'-Fluoro-2',3'-dideoxy-5-iodouridine prevents the formation of a phosphodiester bond between the incoming nucleotide and the growing DNA chain, thereby inhibiting DNA synthesis. The iodine atom at the 5'-position of 3'-Fluoro-2',3'-dideoxy-5-iodouridine enhances its activity by increasing the affinity of the drug for the viral DNA polymerase.
Biochemical and Physiological Effects:
3'-Fluoro-2',3'-dideoxy-5-iodouridine has been shown to have low toxicity in vitro and in vivo. Studies in rats have shown that 3'-Fluoro-2',3'-dideoxy-5-iodouridine is rapidly cleared from the body, with a half-life of approximately 2 hours. 3'-Fluoro-2',3'-dideoxy-5-iodouridine is primarily metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

The advantages of using 3'-Fluoro-2',3'-dideoxy-5-iodouridine in scientific research include its potent antiviral activity, low toxicity, and rapid clearance from the body. However, 3'-Fluoro-2',3'-dideoxy-5-iodouridine is relatively expensive to synthesize and may not be readily available to all researchers. In addition, 3'-Fluoro-2',3'-dideoxy-5-iodouridine is only effective against certain viruses, such as HSV, and may not be suitable for all experimental systems.

Future Directions

Future research on 3'-Fluoro-2',3'-dideoxy-5-iodouridine could focus on its potential use as a therapeutic agent for viral infections, particularly in the case of HSV. Studies could also investigate the use of 3'-Fluoro-2',3'-dideoxy-5-iodouridine in combination with other antiviral agents to enhance its activity. In addition, research could explore the potential use of 3'-Fluoro-2',3'-dideoxy-5-iodouridine in other areas, such as cancer therapy, where nucleoside analogs have shown promise as chemotherapeutic agents.

Synthesis Methods

The synthesis of 3'-Fluoro-2',3'-dideoxy-5-iodouridine involves several steps, beginning with the protection of the 2',3'-dihydroxyl groups of uridine with acetyl groups. The 5'-hydroxyl group is then converted into an iodine atom by reaction with iodine monochloride. The 3'-hydroxyl group is replaced with a fluorine atom using diethylaminosulfur trifluoride (DAST). Finally, the acetyl groups are removed to yield 3'-Fluoro-2',3'-dideoxy-5-iodouridine.

Scientific Research Applications

3'-Fluoro-2',3'-dideoxy-5-iodouridine has been extensively studied for its antiviral properties, particularly in the case of HSV. In vitro studies have shown that 3'-Fluoro-2',3'-dideoxy-5-iodouridine is a potent inhibitor of HSV replication, with an EC50 value of 0.2 μM. 3'-Fluoro-2',3'-dideoxy-5-iodouridine has also been shown to inhibit the replication of other viruses, including HIV-1 and hepatitis B virus.

properties

CAS RN

119644-23-4

Molecular Formula

C9H10FIN2O4

Molecular Weight

356.09 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C9H10FIN2O4/c10-4-1-7(17-6(4)3-14)13-2-5(11)8(15)12-9(13)16/h2,4,6-7,14H,1,3H2,(H,12,15,16)/t4-,6+,7+/m0/s1

InChI Key

FKHGYIRFPRYMOH-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)F

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)F

synonyms

3'-fluoro-2',3'-dideoxy-5-iodouridine
FddIUrd

Origin of Product

United States

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